molecular formula C17H16N6OS B6558863 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1170937-79-7

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B6558863
CAS No.: 1170937-79-7
M. Wt: 352.4 g/mol
InChI Key: OYCPECCICPDVCQ-UHFFFAOYSA-N
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Description

N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 1,3-benzothiazole moiety and a 1-ethylpyrazole-3-carboxamide group.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6OS/c1-3-22-9-8-13(21-22)16(24)19-15-10-11(2)20-23(15)17-18-12-6-4-5-7-14(12)25-17/h4-10H,3H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCPECCICPDVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to exhibit antibacterial, antifungal, and anticancer activities. The interactions of this compound with these biomolecules often involve binding to active sites or allosteric sites, leading to inhibition or activation of the target enzymes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, this compound may alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, benzothiazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity. Long-term exposure to this compound may result in alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antibacterial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Benzothiazole derivatives are often metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific tissues or cellular compartments can impact its efficacy and safety.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Group

The target compound’s 1-ethylpyrazole-3-carboxamide group distinguishes it from analogs with aryl or alkyl-acetamide substituents:

  • BJ25919 (): Replaces the pyrazole-carboxamide with a 2-(4-methoxyphenyl)acetamide group, reducing molecular weight (MW 378.45 vs. 395.44) and introducing a methoxy-phenyl motif, which may enhance π-π stacking interactions .
  • BF00124 (): Features a 4-(dimethylamino)benzamide substituent and a 6-methoxybenzothiazole, increasing polarity (MW 407.49) compared to the target compound .

Heterocyclic Core Modifications

  • Pyrimidinone Derivatives (): Compounds 30–32 replace the benzothiazole with a pyrimidinone core.
  • Isoxazole and Nicotinamide Derivatives (): Compounds like 5f (MW 388.43) and 5h (MW 308) substitute the benzothiazole with isoxazole or nicotinamide groups, altering electron distribution and hydrogen-bonding capacity .

Simplified Analogs

  • N-[1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide (): A simpler analog (MW 230.27) with an acetamide group, lacking the benzothiazole and ethylpyrazole motifs, likely resulting in reduced bioactivity complexity .

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